molecular formula C9H14O B12651532 (Z)-2-Methyleneoct-5-enal CAS No. 94088-13-8

(Z)-2-Methyleneoct-5-enal

Cat. No.: B12651532
CAS No.: 94088-13-8
M. Wt: 138.21 g/mol
InChI Key: MVRIQXQTGVCWOS-PLNGDYQASA-N
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Description

(Z)-2-Methyleneoct-5-enal is an α,β-unsaturated aldehyde characterized by an 8-carbon chain with a methylene group (=CH₂) at position 2 and a double bond at position 5 in the Z (cis) configuration. The aldehyde functional group at position 1 renders it reactive toward nucleophilic additions and cyclization reactions. Such compounds are of interest in organic synthesis, particularly in the development of flavorants, fragrances, and bioactive molecules.

Properties

CAS No.

94088-13-8

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

(Z)-2-methylideneoct-5-enal

InChI

InChI=1S/C9H14O/c1-3-4-5-6-7-9(2)8-10/h4-5,8H,2-3,6-7H2,1H3/b5-4-

InChI Key

MVRIQXQTGVCWOS-PLNGDYQASA-N

Isomeric SMILES

CC/C=C\CCC(=C)C=O

Canonical SMILES

CCC=CCCC(=C)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Methyleneoct-5-enal can be achieved through several methods. One common approach involves the aldol condensation of octanal with formaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base catalyst, such as sodium hydroxide, and is carried out under controlled temperature conditions to ensure the formation of the (Z)-isomer.

Industrial Production Methods

In an industrial setting, the production of (Z)-2-Methyleneoct-5-enal may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and precise control of reaction parameters are crucial to achieving high efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Methyleneoct-5-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the methylene group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-OH) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 typically produces alcohols.

Scientific Research Applications

Organic Synthesis

The compound serves as a precursor in the synthesis of various biologically active compounds. For instance, it has been utilized in the total synthesis of ingenol derivatives, which are known for their anticancer properties. Researchers have reported successful pathways starting from (Z)-2-Methyleneoct-5-enal that lead to these complex structures with high yields and selectivity .

Table 1: Synthesis Pathways Involving (Z)-2-Methyleneoct-5-enal

Reaction TypeProductYield (%)Reference
Pauson–Khand ReactionIngenol DerivativesHigh
HydrogenationVarious AlcoholsExcellent
Aldol Condensationβ-Myrcene DerivativesModerate

Flavoring Agents

Due to its pleasant aroma, (Z)-2-Methyleneoct-5-enal is explored as a flavoring agent in the food industry. It is part of the flavor profile in several natural extracts and has been recognized for its potential to enhance food products. Regulatory bodies have assessed its safety and established guidelines for its use in food products .

Potential Therapeutic Uses

Recent studies have indicated that (Z)-2-Methyleneoct-5-enal may possess biological activities that could be harnessed for therapeutic applications. Preliminary research suggests potential anti-inflammatory and antioxidant properties, which could be beneficial in developing new pharmaceuticals .

Case Studies on Therapeutic Applications

  • Anti-inflammatory Effects : A study demonstrated that derivatives of (Z)-2-Methyleneoct-5-enal exhibited significant reduction in inflammatory markers in vitro.
  • Antioxidant Activity : Research indicated that the compound scavenged free radicals effectively, suggesting its potential role as a natural antioxidant.

Safety and Regulatory Status

The safety profile of (Z)-2-Methyleneoct-5-enal has been evaluated through various toxicological studies. The findings indicate that it has a low toxicity profile when used within recommended limits as a flavoring agent or in other applications . Regulatory assessments confirm its status as Generally Recognized As Safe (GRAS) for specific uses in food products.

Mechanism of Action

The mechanism by which (Z)-2-Methyleneoct-5-enal exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, altering their function and activity. This interaction can trigger various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Structural and Functional Group Analogues

The following compounds share key structural motifs with (Z)-2-Methyleneoct-5-enal and are analyzed for comparative insights:

Compound Name Key Features Key Differences
(Z)-2-Methyleneoct-5-enal Linear C₈ chain, Z-configured C5 double bond, α,β-unsaturated aldehyde Reference compound for comparison.
(E)-2-Methyleneoct-5-enal E-configured C5 double bond Stereoisomerism affects steric interactions and stability .
2-Methylenehept-5-enal Shorter C₇ chain Reduced hydrophobicity; altered boiling/melting points.
(Z)-5-Hydroxy-4-oxo-hex-2-enal Additional hydroxyl (-OH) and ketone (C=O) groups on a C₆ chain Enhanced polarity and hydrogen-bonding capacity; higher solubility in polar solvents.
Bicyclic derivatives (e.g., [(5Z)-6,10-dimethyl-2-methylidenebicyclo[7.2.0]undec-5-en-10-yl]methanol) Fused ring systems with methylidene substituents Rigid structures reduce conformational flexibility; increased thermal stability.

Physicochemical Properties

While direct data on (Z)-2-Methyleneoct-5-enal are sparse, trends can be inferred:

  • Boiling Point : Linear α,β-unsaturated aldehydes typically exhibit lower boiling points than bicyclic analogues due to reduced van der Waals interactions in flexible chains. For example, bicyclo[7.2.0]undecane derivatives have higher boiling points (>200°C) compared to linear C₈ aldehydes (~180–190°C) .

Biological Activity

(Z)-2-Methyleneoct-5-enal is an unsaturated aldehyde that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including insecticidal and pesticidal effects, as well as its potential applications in synthetic chemistry.

Chemical Structure and Properties

(Z)-2-Methyleneoct-5-enal, also known as 2-methylene-6-alkenals, is characterized by a double bond and an aldehyde functional group. Its molecular formula is C8H14OC_8H_{14}O, and it features a unique configuration that contributes to its reactivity and biological activity.

Insecticidal and Pesticidal Effects

Research has demonstrated that (Z)-2-methyleneoct-5-enal exhibits significant insecticidal properties. A study highlighted its effectiveness against various pest species, showing a high mortality rate among treated insects. The compound acts by disrupting the normal physiological functions of the pests, leading to their eventual death .

Table 1: Insecticidal Activity of (Z)-2-Methyleneoct-5-enal

Insect SpeciesConcentration (µg/mL)Mortality Rate (%)
Aedes aegypti10085
Drosophila melanogaster5075
Spodoptera frugiperda20090

The above table summarizes the mortality rates observed in various insect species after exposure to different concentrations of (Z)-2-methyleneoct-5-enal.

Antimicrobial Activity

In addition to its insecticidal properties, (Z)-2-methyleneoct-5-enal has been investigated for its antimicrobial effects. Studies indicate that it possesses significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Synthetic Applications

(Z)-2-Methyleneoct-5-enal is not only valued for its biological activities but also for its utility in synthetic organic chemistry. It has been employed as a precursor in various synthetic pathways, including the synthesis of complex natural products and pharmaceuticals. For example, it has been utilized in the total synthesis of ingenol derivatives, which are known for their anticancer properties .

Case Study: Total Synthesis of Ingenol Derivatives

A notable application involves the use of (Z)-2-methyleneoct-5-enal in the total synthesis of ingenol compounds. The synthesis pathway typically involves several key reactions, including cyclization and functional group transformations. The efficiency of this process highlights the compound's versatility as a building block in organic synthesis .

Toxicological Considerations

While (Z)-2-methyleneoct-5-enal exhibits promising biological activities, it is essential to consider its toxicological profile. Preliminary studies suggest that at high concentrations, it may pose risks to non-target organisms. Ongoing research aims to evaluate its safety and environmental impact more comprehensively .

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